N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S2/c1-26(22,23)9-4-2-8(3-5-9)6-12(21)18-15-20-19-14(24-15)10-7-11(16)25-13(10)17/h2-5,7H,6H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENCVILRMNWWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The thiophene ring substituted with dichlorine atoms can be introduced through electrophilic substitution reactions. The final step involves the coupling of the oxadiazole and thiophene rings with the methanesulfonylphenyl acetamide moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives
The compound shares structural homology with 1,3,4-oxadiazoles synthesized by Zhang et al. (1988), such as 1-(pyridin-4′-carbonyl)-4-arylthiosemicarbazides and their cyclized derivatives (e.g., 1,3,4-oxadiazoles) . Key differences include:
- Substituent Effects: The target compound’s dichlorothiophene and methanesulfonylphenyl groups contrast with the pyridine and aryl groups in Zhang’s derivatives.
- Bioactivity: Zhang’s oxadiazoles showed plant growth promotion at low concentrations (e.g., enhanced wheat and cucumber growth) .
Sulfonamide-Containing Acetamides
The compound’s acetamide group resembles N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reported by Zia-ur-Rehman et al. (2008) . Structural and functional comparisons include:
- Functional Groups : Both compounds feature sulfonamide and acetamide linkages. However, the target compound incorporates a 1,3,4-oxadiazole-thiophene system, while Zia-ur-Rehman’s derivative has a nitro-chlorophenyl group.
- Crystallographic Behavior: Zia-ur-Rehman’s compound exhibits intermolecular hydrogen bonding (C–H⋯O interactions) stabilizing its crystal lattice .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Structural Advantages: The dichlorothiophene and methanesulfonyl groups may enhance the target compound’s binding affinity to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs.
- Synthetic Challenges : The presence of multiple electronegative groups (Cl, sulfonyl) could complicate synthesis, requiring optimized conditions to avoid side reactions.
- Biological Potential: While Zhang’s oxadiazoles are agriculturally relevant , the target compound’s sulfonamide moiety aligns with drug-like properties seen in anti-inflammatory or antimicrobial agents. Further studies are needed to confirm these hypotheses.
Biological Activity
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, evaluation of anticancer effects, antimicrobial properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an oxadiazole ring and a methanesulfonylphenyl group. The synthesis typically involves multi-step reactions that integrate various chemical precursors to achieve the desired molecular configuration.
General Structure
- Molecular Formula : C14H12Cl2N4O3S
- Molecular Weight : 367.24 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of oxadiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and apoptosis analysis. The results indicated that certain derivatives induced significant apoptosis through caspase activation pathways, suggesting a mechanism of action that could be applicable to our compound of interest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis via caspase activation |
| Compound B | C6 | 10 | DNA synthesis inhibition |
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against various bacterial strains.
Research Findings:
A series of compounds with similar structural motifs were tested for their antimicrobial activity against MRSA, E. coli, and K. pneumoniae. The results indicated that some derivatives exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound C | MRSA | 8 | Strong |
| Compound D | E. coli | 16 | Moderate |
Mechanistic Insights
The biological activity of this compound may involve multiple mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Inhibition of DNA Synthesis : Disrupts cellular replication processes.
- Antibacterial Mechanism : Potentially disrupts bacterial cell wall synthesis or function.
Q & A
Q. How can researchers ensure reproducibility in scaling up synthesis from mg to gram quantities?
- Answer : Critical steps:
- Process analytical technology (PAT) : Monitor reaction progression in real-time via inline FTIR.
- Purification consistency : Use automated flash chromatography with standardized gradients.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to ensure batch-to-batch polymorph uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
